molecular formula C11H13ClN2O B13885743 Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate

Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate

Cat. No.: B13885743
M. Wt: 224.68 g/mol
InChI Key: ZTWQTUDTJVUMDS-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate is an organic compound that belongs to the class of carboximidates. These compounds are characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol. The compound is known for its unique chemical structure, which includes a cyclopropane ring and a chloropyridine moiety. This structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the imidate group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropane ring and chloropyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate can be compared with other similar compounds, such as:

    1-(6-chloropyridin-3-yl)cyclopropanecarboxamide: Similar structure but with an amide group instead of an imidate.

    1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile: Contains a nitrile group instead of an imidate.

    Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate: Similar ester structure but with a carboxylate group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate

InChI

InChI=1S/C11H13ClN2O/c1-2-15-10(13)11(5-6-11)8-3-4-9(12)14-7-8/h3-4,7,13H,2,5-6H2,1H3

InChI Key

ZTWQTUDTJVUMDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1(CC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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